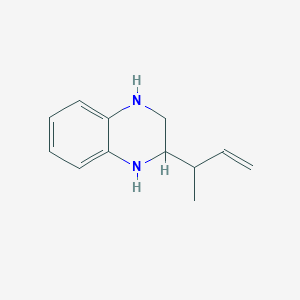

2-(But-3-en-2-yl)-1,2,3,4-tetrahydroquinoxaline

Description

Properties

IUPAC Name |

2-but-3-en-2-yl-1,2,3,4-tetrahydroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-3-9(2)12-8-13-10-6-4-5-7-11(10)14-12/h3-7,9,12-14H,1,8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKXJTFPPYKSUNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C)C1CNC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00550772 | |

| Record name | 2-(But-3-en-2-yl)-1,2,3,4-tetrahydroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00550772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113477-73-9 | |

| Record name | 2-(But-3-en-2-yl)-1,2,3,4-tetrahydroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00550772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation with α,β-Unsaturated Ketones

A plausible route involves reacting o-phenylenediamine with an α,β-unsaturated ketone bearing the but-3-en-2-yl moiety. For example, methyl vinyl ketone could serve as the carbonyl component, enabling a Michael addition followed by cyclization. This method aligns with reported quinoxaline syntheses but requires precise control of stoichiometry and reaction pH to avoid polymerization.

Reductive Amination Strategies

Reductive amination of diketones with diamines offers another pathway. Using 2-(but-3-en-2-yl)-1,2-diketone and o-phenylenediamine in the presence of a reducing agent like sodium cyanoborohydride could yield the target compound. However, the accessibility of the diketone precursor remains a practical constraint.

Adaptations from Tetrahydroisoquinoline Synthesis

Patent WO1997017050A2 details a Pictet-Spengler approach for tetrahydroisoquinoline-3-carboxylic acid, employing hydrobromic acid and formaldehyde to achieve high enantiomeric excess. While this method focuses on carboxylic acid derivatives, its principles can be extrapolated:

Modified Pictet-Spengler Cyclization

Replacing phenylalanine with a diamine precursor and formaldehyde with an α,β-unsaturated aldehyde (e.g., crotonaldehyde) could induce cyclization to form the tetrahydroquinoxaline core. The use of hydrobromic acid as a catalyst may enhance reaction efficiency, though racemization risks must be mitigated.

Reaction Conditions:

Povarov Reaction for Tetrahydroquinoline Intermediates

Patent WO2016024858A1 utilizes a three-component Povarov reaction to synthesize cis-2-alkyl-4-amino-1,2,3,4-tetrahydroquinolines. Adapting this for quinoxalines:

Three-Component Cyclization

Combining aniline derivatives, an aldehyde (e.g., but-3-en-2-yl aldehyde), and an enamine could yield the tetrahydroquinoxaline scaffold. The reaction is stereoselective and benefits from Brønsted acid catalysts like TsOH:

Optimized Parameters:

Catalytic Hydrogenation of Quinoxaline Precursors

Patent KR20210093079A describes hydrogenation of 2-substituted quinolines using isothiouronium salt/thioester catalysts. For the target compound:

Selective Hydrogenation

Hydrogenating 2-(but-3-en-2-yl)quinoxaline over a Pd/C catalyst under mild H₂ pressure (1–3 atm) could reduce the aromatic ring while preserving the alkenyl group. This method’s success depends on avoiding over-reduction of the double bond.

Key Data (Analogous Reaction):

Post-Functionalization Strategies

Alkylation of 1,2,3,4-Tetrahydroquinoxaline

Introducing the but-3-en-2-yl group via Friedel-Crafts alkylation using 3-buten-2-ol and Lewis acids (e.g., AlCl₃) could functionalize the tetrahydroquinoxaline core. However, regioselectivity challenges may arise.

Cross-Coupling Reactions

Suzuki-Miyaura coupling between a boronic ester-containing tetrahydroquinoxaline and a vinyl halide could install the alkenyl group. This method offers modularity but requires pre-functionalized intermediates.

Challenges and Optimization Considerations

-

Regiochemical Control: Ensuring substitution at the 2-position necessitates directing groups or steric hindrance strategies.

-

Stability of Alkenyl Group: The but-3-en-2-yl moiety may isomerize or polymerize under acidic or high-temperature conditions.

-

Scalability: Patent WO1997017050A2 highlights that multi-step processes face yield drops at scale, favoring one-pot methods .

Chemical Reactions Analysis

Types of Reactions

2-(But-3-en-2-yl)-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoxaline derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups such as halogens or alkyl groups are introduced using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

Oxidation: Quinoxaline derivatives.

Reduction: Reduced tetrahydroquinoxaline derivatives.

Substitution: Substituted tetrahydroquinoxaline derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of tetrahydroquinoxaline compounds exhibit significant anticancer properties. For instance, studies have demonstrated that certain analogs can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The unique structure of 2-(But-3-en-2-yl)-1,2,3,4-tetrahydroquinoxaline may enhance its efficacy against specific cancer types due to its ability to interact with biological targets involved in tumor growth and metastasis .

Neuroprotective Effects

This compound has also been studied for its neuroprotective effects. It is believed to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. Such properties make it a candidate for developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Materials Science

Polymer Synthesis

In materials science, 2-(But-3-en-2-yl)-1,2,3,4-tetrahydroquinoxaline can be utilized as a monomer in the synthesis of novel polymers. These polymers can exhibit enhanced thermal stability and mechanical properties due to the rigid structure provided by the quinoxaline framework. Research is ongoing to evaluate the performance of these polymers in various applications including coatings and composites .

Agricultural Chemistry

Pesticidal Properties

Recent studies have explored the potential of this compound as a pesticide or herbicide. The ability of certain tetrahydroquinoxaline derivatives to inhibit specific enzymes in pests suggests that they could serve as a basis for developing new agrochemicals with lower environmental impact compared to traditional pesticides .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(But-3-en-2-yl)-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

- Substituent Position and Electronic Effects : The but-3-en-2-yl group in the target compound introduces an allyl moiety, which may enhance reactivity in cycloaddition or polymerization reactions compared to alkyl-substituted analogs like 1,4-diethyl derivatives .

- Solubility and Polarity: Carboxylic acid-substituted derivatives (e.g., 1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid) exhibit higher polarity (PSA = 61.36 Ų) and water solubility relative to nonpolar substituents like cyclopropylmethyl .

Stability and Reactivity

- Electrochemical Stability: Quinoxaline derivatives degrade in acidic conditions to form 1,2,3,4-tetrahydroquinoxaline-2-one, but stability improves in basic electrolytes (pH > 11) .

- Photophysical Stability : Conformationally locked derivatives (e.g., borylated compounds 3 and 4) show enhanced emission properties compared to flexible analogs .

Butenyl-Specific Considerations : The allyl group may introduce susceptibility to oxidation or [2+2] cycloaddition, limiting applications in harsh environments.

Biological Activity

2-(But-3-en-2-yl)-1,2,3,4-tetrahydroquinoxaline (CAS No. 113477-73-9) is an organic compound belonging to the class of tetrahydroquinoxalines, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer and infectious disease treatments.

Chemical Structure and Properties

- Molecular Formula: C12H16N2

- Molecular Weight: 188.27 g/mol

- CAS Number: 113477-73-9

The compound features a but-3-en-2-yl group attached to the tetrahydroquinoxaline core, which is significant for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of tetrahydroquinoxaline derivatives. For instance, derivatives of 1,2,3,4-tetrahydroquinoline have been shown to inhibit LPS-induced NF-κB transcriptional activity, a pathway often activated in cancer progression. In vitro assays demonstrated that certain derivatives exhibited cytotoxic effects against various human cancer cell lines (e.g., NCI-H23, MDA-MB-231) with IC50 values indicating significant potency .

Table 1: Cytotoxicity of Tetrahydroquinoxaline Derivatives

These findings suggest that modifications to the tetrahydroquinoxaline structure can enhance its efficacy as an anticancer agent.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies indicate that tetrahydroquinoxaline derivatives possess activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of vital metabolic pathways .

Table 2: Antimicrobial Activity of Tetrahydroquinoxaline Derivatives

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | <10 μg/mL | |

| Pseudomonas aeruginosa | <15 μg/mL |

The biological activity of 2-(But-3-en-2-yl)-1,2,3,4-tetrahydroquinoxaline is believed to stem from its ability to interact with specific molecular targets within cells. This includes binding to enzymes involved in cell signaling pathways and modulating their activity. For instance, its role as an NF-κB inhibitor suggests it may interfere with inflammatory responses that contribute to cancer progression and other diseases .

Case Studies

- Inhibition of NF-κB Pathway : A study synthesized several derivatives of tetrahydroquinoline and tested their effects on NF-κB transcriptional activity. Among these compounds, one derivative demonstrated over fifty times the potency of a standard reference compound in inhibiting NF-κB activation in cancer cells .

- Antimicrobial Efficacy : Another research effort focused on the synthesis and evaluation of tetrahydroquinoxaline derivatives against common bacterial pathogens. The results indicated that certain modifications led to enhanced antimicrobial efficacy compared to existing antibiotics .

Q & A

Q. Table 1. Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Cyclization with POCl₃ | 72 | 98 | High regioselectivity | Toxic byproducts |

| Catalytic Tosic Acid | 88 | 95 | Shorter reaction time | Requires anhydrous conditions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.